molecular formula C9H13FN2 B12077875 5-Fluoro-N-(2-methylpropyl)pyridin-3-amine

5-Fluoro-N-(2-methylpropyl)pyridin-3-amine

Cat. No.: B12077875
M. Wt: 168.21 g/mol
InChI Key: QAFUUIXELWJCIV-UHFFFAOYSA-N
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Description

5-Fluoro-N-(2-methylpropyl)pyridin-3-amine is an organic compound with the molecular formula C(9)H({13})FN(_2) It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5-position and an N-(2-methylpropyl) substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-(2-methylpropyl)pyridin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with pyridine, which undergoes a series of reactions to introduce the fluorine and N-(2-methylpropyl) groups.

    N-Alkylation: The N-(2-methylpropyl) group is introduced through an alkylation reaction using 2-methylpropylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-(2-methylpropyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO(_4) in acidic or neutral conditions.

    Reduction: LiAlH(_4) in dry ether or NaBH(_4) in methanol.

    Substitution: Nucleophiles in the presence of a base like NaH or K(_2)CO(_3).

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Amine oxides.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-N-(2-methylpropyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Fluoro-N-(2-methylpropyl)pyridin-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with target proteins. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-N-(2-methylpropyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position and the N-(2-methylpropyl) group at the 3-position enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

5-fluoro-N-(2-methylpropyl)pyridin-3-amine

InChI

InChI=1S/C9H13FN2/c1-7(2)4-12-9-3-8(10)5-11-6-9/h3,5-7,12H,4H2,1-2H3

InChI Key

QAFUUIXELWJCIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC(=CN=C1)F

Origin of Product

United States

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